molecular formula C17H23N3OS B2759306 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 886915-17-9

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2759306
CAS No.: 886915-17-9
M. Wt: 317.45
InChI Key: BEDXCXGZPWWEQC-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. It features a benzothiazole ring, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in many pharmacologically active compounds.

Scientific Research Applications

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 4,5-dimethyl-2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.

    Butanone Addition: Finally, the piperazine derivative is reacted with butanone under basic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen, using reagents like alkyl halides or acyl chlorides.

Comparison with Similar Compounds

1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain a thiazole ring, exhibit diverse biological activities.

    Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which contain a piperazine moiety, are known for their pharmacological properties.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-4-5-15(21)19-8-10-20(11-9-19)17-18-16-13(3)12(2)6-7-14(16)22-17/h6-7H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDXCXGZPWWEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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